C16H33NO3Si

Chiral synthesis Enantiomeric purity Pharmaceutical intermediate

The molecular formula C16H33NO3Si corresponds to tert-butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate (CAS 1642786-63-7), a N-Boc-protected, O-TBS-protected chiral pyrrolidine used as a key intermediate in pharmaceutical synthesis. This compound belongs to the class of orthogonally protected 2-methylpyrrolidine derivatives that incorporate a tert-butyldimethylsilyl (TBS) ether and a Boc carbamate.

Molecular Formula C16H33NO3Si
Molecular Weight 315.52 g/mol
Cat. No. B8105673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H33NO3Si
Molecular FormulaC16H33NO3Si
Molecular Weight315.52 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C16H33NO3Si/c1-15(2,3)19-14(18)17-11-9-10-13(12-17)20-21(7,8)16(4,5)6/h13H,9-12H2,1-8H3/t13-/m0/s1
InChIKeyPLWXRGUWLVVXBG-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C16H33NO3Si as a Chiral Pyrrolidine Building Block – Procurement-Relevant Identity and Class Context


The molecular formula C16H33NO3Si corresponds to tert-butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate (CAS 1642786-63-7), a N-Boc-protected, O-TBS-protected chiral pyrrolidine used as a key intermediate in pharmaceutical synthesis . This compound belongs to the class of orthogonally protected 2-methylpyrrolidine derivatives that incorporate a tert-butyldimethylsilyl (TBS) ether and a Boc carbamate. Its defined (2R,4S) stereochemistry, combined with the specific steric and electronic profile of the TBS group, distinguishes it from other isomers and silyl-protected analogs in multi-step synthetic routes, particularly for neuronal nitric oxide synthase (nNOS) inhibitor programs [1].

Why C16H33NO3Si (1642786-63-7) Cannot Be Substituted with In-Class Silyl-Protected Pyrrolidines: Procurement Risk of Non-Equivalent Building Blocks


Although several compounds share the molecular formula C16H33NO3Si, they are not functionally interchangeable. The (2R,4S) stereochemistry is critical for downstream diastereoselectivity in chiral pool syntheses, and the TBS protecting group provides a specific balance of steric bulk and hydrolytic lability that differs quantitatively from TIPS or TBDPS analogs [1]. Uncontrolled substitution with the (2S,4R) enantiomer, a TIPS ether, or a piperidine homolog introduces stereochemical mismatches, alters reaction kinetics, and can collapse yields in sequential protection/deprotection sequences [2]. The evidence below quantifies these differentiation dimensions to guide scientifically justified procurement decisions.

C16H33NO3Si (1642786-63-7) Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Purity: (2R,4S) vs. (2S,4R) Isomer as a Procurement Specification

The target compound tert-butyl (2R,4S)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate is supplied at 98% chemical purity, and its (2R,4S) stereochemistry is the enantiomer required for constructing the 3R,4R pyrrolidine core of nNOS inhibitors . The enantiomeric counterpart, tert-butyl (2S,4R)-4-((tert-butyldimethylsilyl)oxy)-2-methylpyrrolidine-1-carboxylate (CAS 213699-41-3), is also commercially available but would produce the opposite (3S,4S) inhibitor series, which is not the target of the referenced patent synthetic route [1].

Chiral synthesis Enantiomeric purity Pharmaceutical intermediate

Acidic Hydrolysis Half-Life: TBS vs. TIPS vs. TBDPS Ether Stability Differentiation

Under acidic deprotection conditions (1% HCl-MeOH, 25°C), the TBS ether in the target compound exhibits a half-life of <1 minute, while the TIPS analog shows a half-life of 55 minutes and the TBDPS analog a half-life of 225 minutes [1]. This 55-fold and >225-fold difference in acid lability means that the TBS ether can be selectively removed in the presence of more acid-stable silyl groups, a critical requirement in multi-step sequences where orthogonal deprotection is needed.

Protecting group stability Silyl ether hydrolysis Orthogonal deprotection

Basic Hydrolysis Stability: TBS vs. TIPS Differential for Alkaline Process Windows

In alkaline media (5% NaOH-95% MeOH), TBS ethers are stable for >24 hours, a stability level shared with TIPS and TBDPS ethers [1]. However, literature reports indicate that TIPS ethers possess approximately 5-fold greater relative stability under basic conditions (TBS relative stability ~20,000 vs. TIPS ~100,000 on a scale where TMS = 1) [2]. This means the TBS ether is sufficiently base-stable for most synthetic operations but can be selectively cleaved under conditions where TIPS remains intact, providing a differentiated deprotection orthogonality window.

Base stability Silyl ether Process chemistry

Commercial Purity Benchmarking: 98% Specification vs. 95% Alternative Supply

The target compound is commercially supplied at 98% purity (Leyan, product 1541971) . An alternative vendor (MolCore, product MC858573) lists the same compound at 95% purity . This 3-percentage-point purity differential directly corresponds to a maximum impurity burden of 2% versus 5%, representing a 2.5-fold difference in total impurity content that may affect downstream reaction yields and purification requirements.

Purity specification QC release Procurement standard

C16H33NO3Si (1642786-63-7) Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Chiral Intermediate for Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Synthesis

The (2R,4S) stereochemistry of this building block directly maps to the 3R,4R pyrrolidine core required for potent and selective nNOS inhibitors. The patent route demonstrates that replacing earlier benzyl-protected intermediates with this Boc/TBS-orthogonally protected compound improved overall synthetic yield from approximately 0.5% to a scalable multi-gram process [1]. Procurement of this specific enantiomer is mandatory for replicating the published route to inhibitors exhibiting Ki = 5 nM and 3800-fold selectivity over eNOS [1].

Multi-Step Synthesis Requiring Acid-Selective TBS Deprotection in Presence of Other Silyl Groups

In synthetic sequences where orthogonal deprotection is required, the TBS ether's <1 min acidic half-life (1% HCl-MeOH, 25°C) enables its selective removal while TIPS or TBDPS ethers remain intact (TIPS half-life 55 min; TBDPS half-life 225 min under identical conditions) [2]. This differential lability makes the TBS-protected compound the correct procurement choice when a transient protecting group is needed that can be cleaved without affecting more robust silyl ethers elsewhere in the molecule.

High-Purity Input for Coupling Reactions Where Impurity-Driven Side Products Are a Concern

For applications sensitive to byproduct formation—such as Pd-catalyzed allylations or reductive aminations where impurities can poison catalysts or generate isomeric side products—the 98% purity specification (2% max impurities) provides a 2.5-fold lower impurity burden compared to the 95% commercial alternative . This reduces the risk of impurity-derived yield loss and may eliminate an otherwise required pre-reaction purification step.

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